

# Comparative Side Effect Profile: TG100572 vs. Systemically Administered Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777 Get Quote

#### For Immediate Release

This guide provides a detailed comparison of the side effect profile of TG100572, a novel multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs such as sorafenib, sunitinib, and pazopanib. The primary distinction in their safety profiles lies in the route of administration. TG100572, delivered as its prodrug TG100801 via topical eye drops for ocular indications, exhibits a localized and minimal side effect profile. In contrast, systemically administered TKIs are associated with a broader range of adverse events.

## **Executive Summary of Side Effect Profiles**

The following table summarizes the notable side effects associated with TG100572 (via topical administration of its prodrug TG100801) and the systemically administered TKIs sorafenib, sunitinib, and pazopanib.



| Side Effect<br>Category | TG100572<br>(Topical<br>Administration<br>) | Sorafenib<br>(Systemic)                                                                                              | Sunitinib<br>(Systemic)                                                                                                              | Pazopanib<br>(Systemic)                                                                                            |
|-------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Common                  | Mild, transient<br>ocular irritation[1]     | Diarrhea, fatigue, hand-foot skin reaction, rash, hypertension, anorexia, nausea, abdominal pain, hair loss[2][3][4] | Fatigue, diarrhea, nausea, stomatitis, dyspepsia, abdominal pain, hand-foot syndrome, rash, hypertension, altered taste[6][7] [8][9] | Diarrhea, hypertension, fatigue, nausea, change in hair color, anorexia, vomiting, abdominal pain[10][11][12] [13] |
| Cardiovascular          | None reported in clinical trials[1]         | Hypertension,<br>myocardial<br>ischemia/infarctio<br>n, congestive<br>heart failure[4]                               | Hypertension, cardiac failure, myocardial ischemia, decreased ejection fraction[6][7]                                                | Hypertension, cardiac dysfunction (decreased ejection fraction), thromboembolic events, QT prolongation[10] [11]   |
| Dermatological          | None reported (systemically)                | Rash, hand-foot<br>skin reaction,<br>alopecia,<br>pruritus[2]                                                        | Rash, hand-foot<br>syndrome, skin<br>discoloration,<br>hair color<br>changes[6][8]                                                   | Hair color<br>changes, rash,<br>skin<br>depigmentation[1<br>1][12][13]                                             |
| Gastrointestinal        | None reported (systemically)                | Diarrhea, nausea, vomiting, stomatitis, constipation,                                                                | Diarrhea, nausea, vomiting, stomatitis, dyspepsia,                                                                                   | Diarrhea, nausea, vomiting, abdominal pain[10][11]                                                                 |



| _                           |                              | abdominal<br>pain[2]                                  | abdominal<br>pain[6][8]                                      |                                                          |
|-----------------------------|------------------------------|-------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|
| Hepatic                     | None reported (systemically) | Elevated<br>transaminases,<br>liver<br>dysfunction[2] | Elevated liver enzymes, hepatotoxicity[14]                   | Hepatotoxicity,<br>elevated<br>transaminases[1<br>0][12] |
| Hematological               | None reported (systemically) | Bleeding,<br>thrombocytopeni<br>a, anemia[2]          | Neutropenia,<br>thrombocytopeni<br>a, anemia,<br>bleeding[9] | Thrombocytopeni<br>a, neutropenia,<br>leukopenia[11]     |
| Systemic/Constit<br>utional | None reported (systemically) | Fatigue, weight loss, anorexia[2]                     | Fatigue,<br>asthenia, fever,<br>anorexia[8]                  | Fatigue, weight loss, anorexia[10][11]                   |

## **Key Findings and Analysis**

Systemic administration of TG100572 in preclinical murine models was associated with weight loss, suggesting potential systemic toxicity[15][16]. However, the clinical development of TG100572 has focused on topical ocular delivery of its prodrug, TG100801. This administration route is designed to maximize local drug concentration in the eye while minimizing systemic exposure.

Clinical data from a Phase 1 trial of topically administered TG100801 demonstrated that plasma levels of both the prodrug and the active TG100572 were below the limit of quantitation[1][17]. This lack of systemic exposure explains the absence of systemic side effects commonly observed with orally administered TKIs. The only adverse event reported in the Phase 1 trial was mild and transient ocular irritation in some subjects[1].

In stark contrast, systemically administered multi-targeted TKIs like sorafenib, sunitinib, and pazopanib are known to cause a wide array of side effects, which can be dose-limiting and significantly impact a patient's quality of life[18][19]. These adverse events are a direct consequence of the systemic distribution of the drug and its on- and off-target effects on various tissues and organs throughout the body[15].



## Experimental Protocols Safety and Tolerability Assessment of Topical TG100801 (Prodrug of TG100572)

The safety and tolerability of TG100801 were evaluated in a randomized, double-masked, parallel-group, dose-escalation Phase 1 clinical trial in healthy volunteers.

- Study Design: Participants received either TG100801 ophthalmic solution (0.6% or 1.1%) or vehicle in one eye, with the fellow eye receiving artificial tears or vehicle. Dosing was administered for either a single day or for 14 consecutive days[1].
- Safety Assessments: Tolerability was assessed through a symptom-directed questionnaire.
   Ocular safety was evaluated using slit-lamp examination, tonometry, and visual acuity measurements. Systemic safety was monitored by measuring plasma concentrations of TG100801 and TG100572[1].
- Results: No evidence of systemic toxicity was observed, with plasma levels of both compounds below the detectable limits. The primary adverse event was mild, transient ocular irritation lasting generally less than 20 minutes in a portion of the subjects treated for 14 days[1].

#### **Preclinical Toxicity Assessment of Systemic TG100572**

- Study Design: In a murine model of laser-induced choroidal neovascularization (CNV), TG100572 was administered systemically (intraperitoneal injection)[15][16].
- Safety Assessments: Systemic toxicity was evaluated by monitoring the body weight of the animals over the 14-day study period[16].
- Results: The group treated with systemic TG100572 exhibited a significant average weight loss of 11% compared to a 1% gain in the vehicle-treated group, indicating a degree of systemic toxicity[16].

#### **Signaling Pathway Inhibition**

TG100572 is a multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast



Growth Factor Receptors (FGFR), and Src family kinases[20]. These pathways are crucial in angiogenesis, cell proliferation, and survival. The diagram below illustrates the key signaling pathways targeted by TG100572.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Sorafenib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse events of sorafenib in hepatocellular carcinoma treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib (Nexavar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 5. Sorafenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Sunitinib (Sutent): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing WebMD [webmd.com]
- 7. Sunitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. What are the side effects of Sunitinib Malate? [synapse.patsnap.com]
- 10. Pazopanib (Votrient): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Pazopanib: MedlinePlus Drug Information [medlineplus.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Sunitinib (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 15. Metabolic adverse events of multitarget kinase inhibitors: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Safety of multi-targeted kinase inhibitors as monotherapy treatment of cancer: a systematic review of the literature PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Side Effect Profile: TG100572 vs. Systemically Administered Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682777#side-effect-profile-of-tg-100572-compared-to-other-tkis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com